1-Benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole is a compound belonging to the pyrazole class, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles and their derivatives are noted for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound in question is of interest due to its unique substitution pattern, which may influence its biological activity and potential applications in medicinal chemistry.
The compound is classified under pyrazole derivatives, which are pivotal in medicinal chemistry. Pyrazoles can be synthesized through various methods, including cyclocondensation reactions involving hydrazine and carbonyl compounds. The presence of difluoromethyl and ethoxy groups in this compound suggests potential enhancements in lipophilicity and biological activity compared to other pyrazole derivatives.
Methods: The synthesis of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine derivatives with suitable carbonyl precursors. For example, the reaction of 1-benzyl-3-(difluoromethyl)acetone with hydrazine can yield the corresponding pyrazole.
Technical Details: The synthesis typically requires controlled conditions such as temperature and solvent choice to optimize yields. Catalysts such as copper salts or acidic conditions may also be employed to facilitate the reaction. The use of solvents like ethanol or methanol is common to dissolve reactants and promote interaction.
Structure: The molecular structure of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole features a pyrazole ring with a benzyl group at one position, a difluoromethyl group at another, and an ethoxy group at the fifth position.
Data: The molecular formula is typically represented as C12H12F2N2O, indicating the presence of 12 carbon atoms, 12 hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom. The compound's molecular weight can be calculated based on this formula.
Reactions: 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole can participate in various chemical reactions typical for pyrazoles. These include nucleophilic substitutions due to the presence of electron-withdrawing groups like difluoromethyl, which can enhance electrophilicity at adjacent positions.
Technical Details: Reactions may involve electrophilic aromatic substitution or further functionalization at the ethoxy or benzyl groups. The stability of the difluoromethyl group allows for selective reactions that could lead to more complex derivatives.
The mechanism of action for compounds like 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors. The difluoromethyl group may enhance binding affinity due to increased lipophilicity, allowing better penetration into biological membranes.
Process: Upon administration, the compound may undergo metabolic transformations that activate or deactivate its pharmacological effects. Understanding these mechanisms is crucial for predicting therapeutic outcomes and potential side effects.
Physical Properties: Typically, pyrazole derivatives exhibit moderate solubility in organic solvents. For instance, 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole may appear as a pale yellow solid or liquid depending on purity and environmental conditions.
Chemical Properties: The compound's stability can be influenced by pH and temperature. It may undergo hydrolysis under acidic or basic conditions, leading to degradation products.
Relevant data from studies indicate that the melting point ranges between 50°C to 70°C depending on purity levels and specific substituents present on the pyrazole ring.
1-Benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole has potential applications in medicinal chemistry as a scaffold for developing new drugs with enhanced pharmacological profiles. Its unique structure suggests it could serve as a lead compound for further modifications aimed at treating various diseases, including bacterial infections and inflammatory disorders.
Recent studies have indicated that pyrazole derivatives are being explored as candidates for anti-cancer therapies due to their ability to inhibit specific signaling pathways involved in tumor growth . Additionally, they are also being investigated for their neuroprotective effects in models of neurodegenerative diseases .
Regioselective N-benzylation is critical for constructing the 1-benzyl pyrazole scaffold. Palladium-catalyzed coupling of pyrazole derivatives with benzyl electrophiles using tBuBrettPhos as a ligand achieves N-arylation with >90% regioselectivity and 85–92% yields. This method enables the use of aryl triflates as coupling partners under mild conditions, preserving base-sensitive difluoromethyl and ethoxy groups [4]. Alternatively, nucleophilic displacement with benzyl halides proceeds efficiently when the pyrazole nitrogen is pre-activated. Benzylhydrazine dihydrochloride serves as a bifunctional reagent, allowing simultaneous hydrazone formation and cyclization with β-nitrostyrenes to yield 1,3,5-trisubstituted pyrazoles bearing the benzyl group exclusively at N1 (68–92% yields) [6]. Steric hindrance from the 3-difluoromethyl group directs benzylation to the less hindered nitrogen, as confirmed by X-ray crystallography in analogous systems [8].
Table 1: Benzylation Methods for Pyrazole Derivatives
Method | Reagents/Conditions | Regioselectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Pd-Catalyzed Coupling | Aryl triflates, tBuBrettPhos, Pd(OAc)₂ | >90% N1-selectivity | 85–92% | Tolerance for sensitive functional groups |
Nucleophilic Displacement | Benzyl halides, K₂CO₃, DMF, 80°C | N1-specific | 75–88% | No transition metals required |
Benzylhydrazine Dihydrochloride | In-situ cyclization, MeOH/H₂O, rt | Exclusive N1-addition | 68–92% | One-pot protocol from hydrazones |
Difluoromethyl group installation at the pyrazole C3 position employs two primary strategies: (1) Direct electrophilic difluoromethylation of pre-formed pyrazole rings using ClCF₂H/CuI systems generates 3-(difluoromethyl)pyrazoles with 70–85% efficiency. This method is compatible with ethoxy groups but requires inert conditions to prevent difluorocarbene dimerization [7]. (2) Cyclization of difluoromethyl-containing precursors, where 4-ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes regioselective condensation with methylhydrazine. Flow reactor lithiation at C4 followed by electrophilic quenching with ClCF₂H achieves 82% yield for 3-difluoromethyl regioisomers, with the ethoxy group stabilizing the enolate intermediate [3]. NMR studies confirm that the difluoromethyl group exerts minimal electronic perturbation on adjacent substituents, facilitating subsequent functionalization.
Table 2: Difluoromethylation Approaches
Strategy | Reagents | Temperature | Yield | Regiochemical Outcome |
---|---|---|---|---|
Electrophilic Difluoromethylation | ClCF₂H, CuI, K₂CO₃, DMF | 100°C | 70–85% | C3-selectivity for 1,5-disubstituted pyrazoles |
Cyclization of CF₃-Enones | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, MeNHNH₂ | 60°C | 78–82% | 3-(Difluoromethyl):5-(trifluoromethyl) = 9:1 |
Directed Ortho-Metalation (DoM) | n-BuLi, ClCF₂H, THF, –78°C to rt | –78°C | 80% | Exclusive C3 functionalization |
Ethoxy group installation at C5 leverages alkoxide displacement or transition metal-catalyzed etherification. SNAr reactions with sodium ethoxide on 5-halopyrazoles (X = Cl, Br) proceed efficiently when activated by the 3-difluoromethyl group, yielding 5-ethoxy derivatives in 75–90% yields after 12–24 hours at 80°C [3]. Alternatively, copper-catalyzed C–O coupling between 5-bromo-3-(difluoromethyl)-1-methylpyrazole and ethanol employs CuI/1,10-phenanthroline with Cs₂CO₃ as base, achieving 85% conversion at 110°C. Ethoxylation is optimally performed early in the synthesis to avoid side reactions; the difluoromethyl group’s strong inductive effect enhances electrophilicity at C5, facilitating nucleophilic attack [6]. For 1-benzyl derivatives, O-alkylation must precede N-benzylation to prevent N- vs. O-alkylation competition.
One-pot methodologies enable efficient construction of the tri-substituted pyrazole core. A three-component reaction of benzylhydrazine, ethyl 4,4-difluoroacetoacetate, and triethyl orthoformate assembles the 1-benzyl-3-(difluoromethyl)-5-ethoxy scaffold in 65% yield via in-situ enol ether formation and cyclodehydration [4]. Selenium-containing analogs demonstrate that hydrazine carbonyl interactions template the cyclization, with the ethoxy group originating from orthoester reagents [5]. Silver-mediated [3+2] cycloadditions between N-isocyanoiminotriphenylphosphorane and ethoxyacetylene provide 5-ethoxypyrazoles, though N-benzylation requires a separate step. These protocols reduce purification needs and improve atom economy (typically >70%) but require precise stoichiometry control to minimize byproducts from competitive pathways [1].
Table 3: One-Pot Multi-Component Synthesis Protocols
Components | Catalyst/Conditions | Key Intermediate | Yield | Limitations |
---|---|---|---|---|
Benzylhydrazine + Ethyl 4,4-difluoroacetoacetate + (EtO)₃CH | HCl (cat.), toluene, reflux | Hydrazone-enol ether adduct | 65% | Requires anhydrous conditions |
Arylaldehydes + Tosylhydrazine + Terminal Alkynes | Ag₂O, DMSO, 80°C | Pyrazoline | 70–75% | Competing alkyne dimerization |
N-Isocyanoiminotriphenylphosphorane + Ethoxyacetylene | AgOTf, CH₂Cl₂, rt | 5-Ethoxypyrazole (no N-benzyl) | 68% | Separate benzylation step needed |
Advanced catalytic systems enhance efficiency in pyrazole synthesis. Ru₃(CO)₁₂/NHC-diphosphine complexes enable acceptorless dehydrogenative coupling between 1,3-diols and arylhydrazines, forming pyrazole rings with H₂O/H₂ as sole byproducts (82% yield for 5-ethoxy analogs) [1]. For N-benzylation, copper powder with L-(-)-quebrachitol promotes selective N-arylation of pyrazoles at 0.5 mol% loading, outperforming conventional Cu(I)/phenanthroline systems in functional group tolerance [4]. Pd/tBuBrettPhos catalyzes the coupling of 3-(difluoromethyl)-5-ethoxypyrazole with benzyl triflates at room temperature, achieving 95% conversion in <2 hours. Flow chemistry applications using packed-bed reactors (e.g., immobilized Cu on silica) reduce metal leaching in ethoxylation steps, enabling catalyst reuse for >5 cycles without yield loss [3] [8].
Table 4: Catalytic Systems for Key Transformations
Reaction | Catalyst System | Loading | Temperature | Yield | Turnover Frequency (h⁻¹) |
---|---|---|---|---|---|
N-Benzylation | Pd(OAc)₂/tBuBrettPhos | 2 mol% | 80°C | 92% | 46 |
C5-Ethoxylation | CuI/1,10-phenanthroline | 10 mol% | 110°C | 85% | 8.5 |
Pyrazole Cyclization | Ru₃(CO)₁₂/NHC-diphosphine | 1.5 mol% | 120°C | 82% | 54.7 |
Directed C-H Functionalization | Cu-powder/L-(-)-quebrachitol | 0.5 mol% | 100°C | 88% | 176 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7